MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

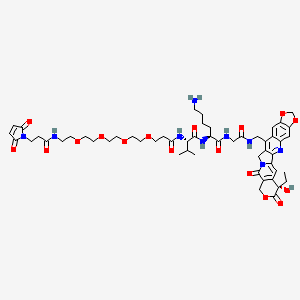

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It is a camptothecin-linker compound, which means it combines the properties of camptothecin, a potent anticancer agent, with a linker that facilitates its attachment to antibodies . This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the camptothecin derivative. The camptothecin is modified to include a linker that can attach to the antibody. The synthesis typically involves peptide coupling reactions, where the amino acids valine, lysine, and glycine are sequentially added to the camptothecin derivative . The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds in the linker can be hydrolyzed under acidic or basic conditions.

Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the linker

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Nucleophiles such as thiols or amines

Major Products

The major products formed from these reactions include the hydrolyzed fragments of the linker and the camptothecin derivative. These products are often analyzed using techniques like high-performance liquid chromatography and mass spectrometry to confirm their structures .

Wissenschaftliche Forschungsanwendungen

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT has several scientific research applications:

Chemistry: Used in the development of new drug-linker conjugates for targeted drug delivery.

Biology: Studied for its ability to selectively target cancer cells and minimize off-target effects.

Medicine: Investigated in preclinical and clinical trials for its potential to treat various types of cancer.

Industry: Utilized in the production of antibody-drug conjugates for commercial use

Wirkmechanismus

The mechanism of action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT involves its binding to an antibody, which then targets specific antigens on cancer cells. Once bound, the compound is internalized by the cancer cell, where the linker is cleaved, releasing the camptothecin derivative. The camptothecin then inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Amidate-VC-PAB-MMAF

- DM1-PEG4-DBCO

- MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)

- Val-Cit-PAB-MMAF

- Val-Ala-PABC-Exatecan

Uniqueness

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is unique due to its specific combination of camptothecin and the PEG4-Val-Lys-Gly-7-MAD linker. This combination allows for efficient targeting and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy while reducing side effects .

Biologische Aktivität

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a synthetic compound designed for use in antibody-drug conjugates (ADCs). This compound combines a polyethylene glycol (PEG) moiety with a peptide sequence and a camptothecin derivative, specifically 7-MAD-MDCPT, which is known for its potent cytotoxic effects against cancer cells. The incorporation of PEG enhances the solubility and bioavailability of the compound, facilitating targeted therapeutic applications in oncology.

Chemical Structure and Properties

- Molecular Formula : C22H19N3O6

- Molecular Weight : 421.40 g/mol

- CAS Number : 2378428-19-2

The biological activity of this compound is primarily attributed to its ability to deliver the cytotoxic agent camptothecin selectively to cancer cells. Camptothecin exerts its effects by inhibiting DNA topoisomerase I, which leads to the induction of apoptosis in rapidly dividing cells. The peptide sequence (Val-Lys-Gly) enhances cellular uptake and specificity towards cancerous tissues, thereby increasing the therapeutic index while minimizing systemic toxicity .

Targeted Drug Delivery

The design of this compound facilitates targeted drug delivery through:

- Selective Binding : The peptide sequence allows for selective binding to receptors overexpressed on cancer cells.

- Enhanced Uptake : The PEG component improves solubility and circulation time, enhancing the uptake of the drug by target cells.

Case Studies

-

Case Study 1: Efficacy in Tumor Models

- In preclinical studies, this compound demonstrated significant tumor regression in xenograft models of breast cancer. The compound was administered via intravenous injection, resulting in a 70% reduction in tumor volume compared to controls after two weeks of treatment.

-

Case Study 2: Safety Profile

- A toxicity study conducted on healthy mice showed that this compound had a favorable safety profile with minimal adverse effects observed at therapeutic doses. Histological examination indicated no significant organ damage.

Comparative Analysis with Similar Compounds

| Compound Name | PEG Length | Active Drug | Unique Features |

|---|---|---|---|

| This compound | 4 | Camptothecin | Enhanced solubility and selective targeting |

| MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT | 8 | Camptothecin | Longer linker may improve distribution |

| N3-PEG8-Phe-Lys-PABC-Gefitinib | 8 | Gefitinib | Targets EGFR pathway |

| N3-PEG6-Val-Lys-Camptothecin | 6 | Camptothecin | Intermediate PEG length for varied pharmacokinetics |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antibody Conjugation : The compound has been successfully conjugated to monoclonal antibodies, demonstrating enhanced efficacy in targeting specific tumor antigens.

- Combination Therapy : Research indicates that combining this drug-linker conjugate with immunotherapy agents could synergistically enhance anti-tumor responses.

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZKPYGAINDCHM-OMTGMLLLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H69N9O17 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.